molecular formula C21H23N3O2S2 B12504081 5,6-dimethyl-3-(3-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one

5,6-dimethyl-3-(3-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12504081
M. Wt: 413.6 g/mol
InChI Key: RKMBQXSCLPJJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethyl-3-(3-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the thienopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-3-(3-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include thienopyrimidine derivatives, which undergo various functional group modifications. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the pyrrolidin-1-yl group.

    Oxidation: and steps to achieve the desired oxidation state.

    Sulfur incorporation: through thiolation reactions.

Industrial Production Methods

Industrial production of such compounds may involve large-scale organic synthesis techniques, including:

    Batch reactors: for controlled reaction conditions.

    Continuous flow reactors: for efficient and scalable production.

    Purification methods: such as crystallization, distillation, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-3-(3-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications.

Biology

In biological research, thienopyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets.

Medicine

Medicinally, compounds like 5,6-dimethyl-3-(3-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

Industrially, such compounds may be used in the development of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-(3-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Modulation of receptor signaling pathways.

    DNA/RNA: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine derivatives: Compounds with similar core structures but different substituents.

    Pyrrolidinyl derivatives: Compounds containing the pyrrolidine ring.

Uniqueness

The uniqueness of 5,6-dimethyl-3-(3-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C21H23N3O2S2

Molecular Weight

413.6 g/mol

IUPAC Name

5,6-dimethyl-3-(3-methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H23N3O2S2/c1-13-7-6-8-16(11-13)24-20(26)18-14(2)15(3)28-19(18)22-21(24)27-12-17(25)23-9-4-5-10-23/h6-8,11H,4-5,9-10,12H2,1-3H3

InChI Key

RKMBQXSCLPJJTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC(=O)N4CCCC4)SC(=C3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.